4-Fluoro-3-nitrobenzenesulfonic acid
Overview
Description
4-Fluoro-3-nitrobenzenesulfonic acid is a chemical compound with the molecular formula C6H4FNO5S . It is a solid substance and is used in various chemical reactions due to its unique properties .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One of the methods involves the use of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H4FNO5S . The molecular weight of the compound is 221.16 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .Physical and Chemical Properties Analysis
This compound is a solid substance . The molecular weight of the compound is 221.16 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis of Derivatives and Intermediates
- 4-Fluoro-3-nitrobenzenesulfonic acid plays a role in the synthesis of sulfonated derivatives of 4-fluoroaniline. This includes the synthesis of 2-amino-5-fluorobenzenesulfonic acid and 5-amino-2-fluorobenzenesulfonic acid through processes involving hydrogen sulfate of 4-fluoroaniline and sulfonation of p-fluoroacetanilide (Courtin, 1982).
Involvement in Pesticide Synthesis
- It has been used in the synthetic process of novel herbicides, particularly in the synthesis of 4-Fluoro-3-trifluoromethylnitrobenzene, a precursor in the production of the herbicide Beflubutamid (Chen Huan-you, 2012).
Applications in Organic Chemistry
- In organic chemistry, it has been involved in studies like the charge control in SNAr reactions, demonstrating the effect of meta substitution with respect to the activating nitro group in dihalogenonitrobenzenes (Cervera, Marquet, & Martin, 1996).
Role in Solvolysis Studies
- The compound has been used in solvolysis studies, helping to understand the kinetics and mechanisms involved in these chemical processes. For example, it was used in the study of solvolysis of pent-4-enyl and 3-(cyclohex-1'-enyl)propyl p-nitrobenzenesulfonates (Ferber & Gream, 1981).
Use in Heterocyclic Oriented Synthesis
- It has been identified as a multireactive building block in the preparation of substituted nitrogenous heterocycles, crucial for current drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Involvement in Fluorination Processes
- Research has shown its use in sequential 1,4-addition/dearomative-fluorination transformations, highlighting its role in creating fluorinated products with tertiary and α-fluoro quaternary stereocenters (Li, Sun, Teng, Yu, Zhao, & Ma, 2012).
Mechanism of Action
Target of Action
It has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .
Biochemical Pathways
It has been used in the synthesis of novel benzimidazoles, suggesting it may influence pathways related to antimycobacterial activity .
Result of Action
Its use in the synthesis of novel benzimidazoles suggests it may have a role in antimycobacterial activity .
Biochemical Analysis
Biochemical Properties
It is known that it can react under mild conditions with a wide range of functionalized phenols to yield corresponding biaryl ethers
Molecular Mechanism
It is known to participate in reactions with versatile polymers and biomolecules , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
4-fluoro-3-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJWQLSHYOELSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959654 | |
Record name | 4-Fluoro-3-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3888-84-4 | |
Record name | 4-Fluoro-3-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3888-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-nitrobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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